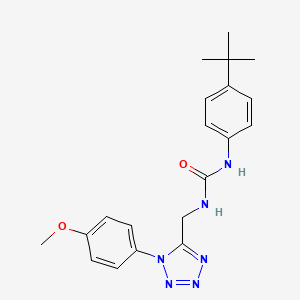

1-(4-(tert-butyl)phenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

描述

This compound features a urea core linked to a 4-(tert-butyl)phenyl group and a tetrazole ring substituted with a 4-methoxyphenyl moiety. The urea moiety facilitates hydrogen bonding, a critical feature for biological interactions, such as enzyme inhibition or receptor binding.

属性

IUPAC Name |

1-(4-tert-butylphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O2/c1-20(2,3)14-5-7-15(8-6-14)22-19(27)21-13-18-23-24-25-26(18)16-9-11-17(28-4)12-10-16/h5-12H,13H2,1-4H3,(H2,21,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSISZRZXMTORE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(4-(tert-butyl)phenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the tert-butylphenyl intermediate: This involves the reaction of tert-butylbenzene with a suitable electrophile to introduce the tert-butyl group.

Introduction of the methoxyphenyl group: This step involves the reaction of the intermediate with a methoxyphenyl compound under suitable conditions.

Formation of the tetrazole ring: This step involves the cyclization of the intermediate with azide compounds to form the tetrazole ring.

Final coupling reaction: The final step involves the coupling of the intermediate with an isocyanate compound to form the urea linkage.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

化学反应分析

1-(4-(tert-butyl)phenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can occur at the urea linkage, potentially leading to the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

科学研究应用

1-(4-(tert-butyl)phenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 1-(4-(tert-butyl)phenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring and the urea linkage play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

相似化合物的比较

Urea-Tetrazole Derivatives with Halogen/Trifluoromethyl Substituents

- Structure : These analogues share a urea-tetrazole backbone but differ in substituents:

- 2.26–2.28 : Chloro or bromo at the phenyl ring + trifluoromethylphenyl urea.

- 2.29 : Bromo substituent + trifluoromethylphenyl urea.

- Physical Properties :

- Key Differences vs. Target Compound: Trifluoromethyl groups (electron-withdrawing) reduce electron density compared to the tert-butyl (electron-donating) and methoxyphenyl groups.

Pyrazole-Urea Derivatives

- Structure : 1-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea.

- Synthesis : Uses THF as a solvent, differing from the target compound’s likely synthesis route.

- Key Differences: Pyrazole ring replaces tetrazole, altering hydrogen-bonding capacity and aromatic stacking. Trifluoromethylphenyl group vs.

Sulfonylated Tetrazoles

- Structure : Sulfonyl groups attached to tetrazole cores, e.g., tert-butyl esters or benzyloxy chains.

- Physical Properties :

- Key Differences :

Fluorinated Tetrazole-Ureas

- Structure : Fluorophenyl and ethyl-substituted tetrazole linked to a urea group.

- Key Differences: Fluorine atoms enhance metabolic stability and electronegativity.

Carbamate and Urea-Tetrazole Hybrids

- Structure: Tetrazole-quinoline hybrids with carbamate/urea linkages.

- Biological Relevance : Designed for antihypertensive activity.

- Key Differences: Quinoline rings enable π-π stacking, absent in the target compound. Trifluoromethyl groups vs. tert-butyl: The former may enhance target selectivity but reduce solubility .

生物活性

1-(4-(tert-butyl)phenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a urea linkage and two aromatic substituents: a tert-butylphenyl group and a methoxyphenyl-tetrazole moiety. The molecular formula is with a molecular weight of 366.42 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the tetrazole moiety may enhance the lipophilicity and bioavailability of the compound, potentially leading to increased potency against specific targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown inhibitory effects against bacterial strains, particularly Mycobacterium tuberculosis, with IC50 values indicating significant potency (e.g., IC50 as low as 0.12 mg/mL) .

- Cytokinin-like Activity : Urea derivatives have been reported to exhibit cytokinin-like activity, which is essential for plant growth regulation and has implications in agricultural applications .

Structure-Activity Relationships (SAR)

The effectiveness of this compound appears to be influenced by:

- Substituents on the Phenyl Rings : The presence of bulky groups such as tert-butyl enhances activity by filling hydrophobic pockets in target enzymes .

- Tetrazole Ring : The incorporation of the tetrazole group has been shown to improve binding affinity and selectivity towards specific biological targets .

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Anti-Tuberculosis Activity : A study demonstrated that derivatives with bulky substituents exhibited enhanced inhibition of MurB enzyme, crucial for peptidoglycan synthesis in bacteria. The most active compounds showed IC50 values significantly lower than traditional antibiotics .

- Cytokinin Activity : Research on urea derivatives highlighted their potential as plant growth regulators, with certain compounds exhibiting activity comparable to known cytokinins .

Data Summary

常见问题

Q. What are the most efficient synthetic routes for preparing this compound, and how can yield and purity be optimized?

The compound's synthesis involves coupling urea and tetrazole moieties. Key methodologies include:

- Multi-step alkylation and cyclization : Start with tert-butylphenyl isocyanate and a pre-synthesized tetrazole-methylamine intermediate. Use coupling agents like EDC/HOBt in anhydrous DMF under inert conditions to form the urea bond .

- Heterogeneous catalysis : Optimize reaction efficiency using catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 media, which enhances regioselectivity and reduces side products (e.g., from competing acylation reactions) .

- Continuous flow synthesis : Implement automated reaction monitoring (e.g., inline FTIR) to improve reproducibility and reduce reaction times .

Q. How can structural characterization be systematically performed to confirm the compound’s identity?

A tiered analytical approach is recommended:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the tert-butyl group (δ ~1.3 ppm, singlet), methoxyphenyl (δ ~3.8 ppm for OCH₃), and urea NH protons (δ ~6.5–7.5 ppm, broad) .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion ([M+H]⁺) and fragmentation patterns, focusing on the tetrazole ring (m/z 120–130) and urea cleavage products .

- X-ray crystallography : Resolve ambiguities in stereochemistry or bond connectivity, particularly for the tetrazole-urea linkage .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Prioritize assays aligned with its structural motifs:

- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity), given the urea moiety’s hydrogen-bonding potential .

- Cellular permeability : Use Caco-2 monolayers to assess membrane penetration, critical for CNS or anticancer applications .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to evaluate affinity, leveraging the methoxyphenyl group’s π-π stacking interactions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

- Analog synthesis : Modify substituents systematically:

- Replace the tert-butyl group with trifluoromethyl (electron-withdrawing) or naphthyl (bulky) to probe steric/electronic effects .

- Vary the methoxyphenyl substituent (e.g., ethoxy, halogenated) to optimize receptor complementarity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins and guide rational design .

Q. What experimental strategies resolve contradictions between solubility and bioactivity data?

- Solubility enhancement : Co-solvent systems (e.g., DMSO:PBS mixtures) or nanoformulation (liposomes) to improve aqueous solubility without altering activity .

- Metabolic stability assays : Use liver microsomes to identify metabolic soft spots (e.g., tetrazole oxidation) and correlate with activity loss .

- Parallel artificial membrane permeability assay (PAMPA) : Differentiate passive diffusion from active transport mechanisms influencing bioavailability .

Q. How can conflicting enzyme inhibition data across studies be reconciled?

- Kinetic analysis : Determine inhibition type (competitive vs. non-competitive) via Lineweaver-Burk plots under varying substrate concentrations .

- Off-target profiling : Screen against related enzymes (e.g., kinase panels) to identify cross-reactivity .

- Buffer condition optimization : Adjust pH and ionic strength to mimic physiological environments, as tetrazole stability can vary significantly .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 knockout models : Silence putative target genes in cell lines to confirm functional dependency .

- Thermal shift assays (TSA) : Measure protein thermal stabilization upon binding to validate direct target engagement .

- Transcriptomics/proteomics : Identify downstream pathway modulation via RNA-seq or SILAC-based proteomics .

Methodological Notes

- Data contradiction mitigation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity alongside cellular assays) .

- Scalability : Transition from batch to flow chemistry for multi-gram synthesis, ensuring compatibility with tetrazole stability .

- Ethical reporting : Disclose synthetic byproducts (e.g., tetrazole dimerization) and purity thresholds (>95% by HPLC) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。